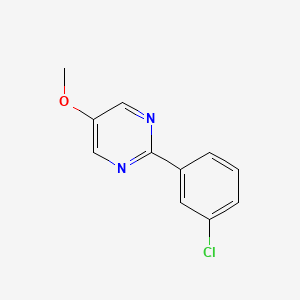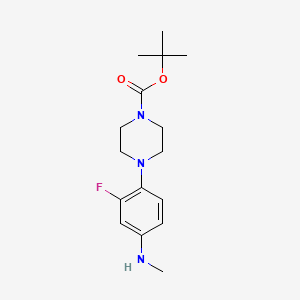
2-(1,1-Difluoropropyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Difluoropropyl)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine-based compound with a carboxylic acid group at the 4-position. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the difluoropropyl group introduces unique chemical properties that can be exploited for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoropropyl)isonicotinic acid typically involves the introduction of the difluoropropyl group to the isonicotinic acid backbone. One common method is the nucleophilic substitution reaction where isonicotinic acid is reacted with a difluoropropyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Difluoropropyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Difluoropropyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,1-Difluoropropyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the binding affinity of the compound to its target, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: A parent compound with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic acid: Similar to isonicotinic acid but with the carboxylic acid group at the 3-position.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions.
Uniqueness
2-(1,1-Difluoropropyl)isonicotinic acid is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall efficacy in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H9F2NO2 |
|---|---|
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
2-(1,1-difluoropropyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-2-9(10,11)7-5-6(8(13)14)3-4-12-7/h3-5H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
WMRFYBUIWVQBAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC=CC(=C1)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


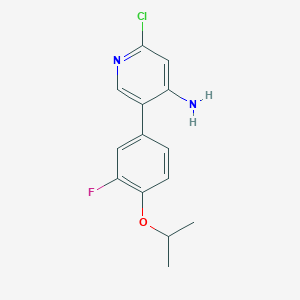
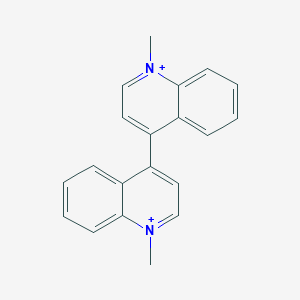
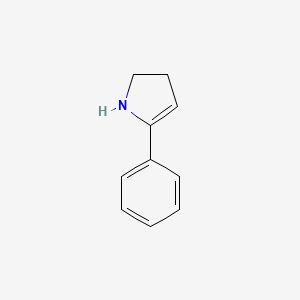
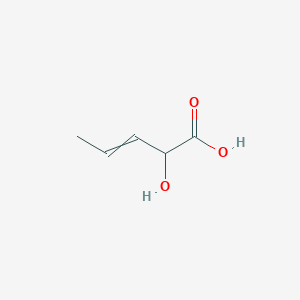
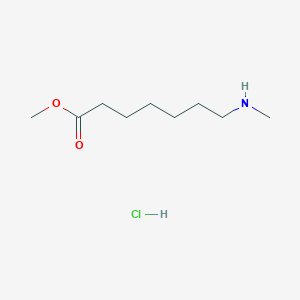


![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
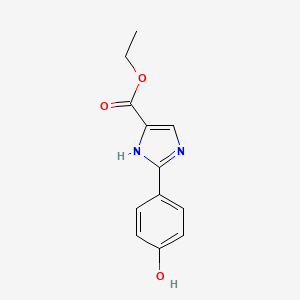
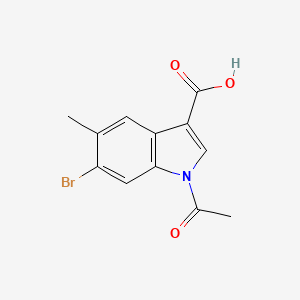
![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
